tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group
Preparation Methods
The synthesis of tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate typically involves the reaction of 6-bromopyridin-3-amine with tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for several hours. The resulting product is then purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (6-bromopyridin-3-yl)carbamate: This compound lacks the oxobutyl group and has different reactivity and applications.
tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate: This compound has a methyl group instead of the oxobutyl group, leading to variations in its chemical properties and uses.
Properties
Molecular Formula |
C14H19BrN2O3 |
---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
tert-butyl N-[4-(6-bromopyridin-3-yl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)16-8-4-5-11(18)10-6-7-12(15)17-9-10/h6-7,9H,4-5,8H2,1-3H3,(H,16,19) |
InChI Key |
NQCMIDCSFALUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CN=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.